N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Herbicidal Research Applications
Herbicidal activity research often investigates compounds with chloroacetamide and triazolone structures due to their potential in controlling agricultural pests. For instance, derivatives of triazolinone have been explored for their herbicidal activities, particularly as inhibitors of the enzyme protoporphyrinogen oxidase (Protox) (Yan-ping Luo et al., 2008). Similarly, chloroacetamide herbicides have been examined for their environmental behavior and effects on crop protection, which could be relevant for understanding the ecological impact of similar compounds (S. Coleman et al., 2000).
Antimicrobial and Antiviral Applications
Compounds with acetamide derivatives have been evaluated for their antimicrobial properties. For example, thiazolidin-4-one derivatives have been synthesized to explore their potential as antimicrobial agents, indicating a promising approach for drug discovery and the development of new treatments for infections (B. A. Baviskar et al., 2013). This suggests that the compound could also be investigated for similar biological activities.
Antiprotozoal Activity
The synthesis and evaluation of benzimidazole derivatives have shown significant antiprotozoal activity, which could imply potential research avenues for related compounds in treating diseases caused by protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica (J. Pérez‐Villanueva et al., 2013).
Neurokinin-1 Receptor Antagonism
The development of water-soluble neurokinin-1 receptor antagonists for clinical administration highlights the importance of solubility and bioavailability in drug design, which could be relevant for optimizing the compound for medical applications (T. Harrison et al., 2001).
Cancer Research
Research into novel compounds for cancer treatment, such as the synthesis and evaluation of N-aryl substituted phenyl acetamide analogs for their anticancer activity, shows the potential of such molecules in developing new therapeutic agents (G. Kumar et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClF3N5O3S/c1-39-22-10-6-5-9-21(22)36-23(15-32-24(37)13-17-7-3-2-4-8-17)34-35-26(36)40-16-25(38)33-20-14-18(27(29,30)31)11-12-19(20)28/h2-12,14H,13,15-16H2,1H3,(H,32,37)(H,33,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZVHCGGSGNHHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)CNC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClF3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.